molecular formula C5H11O9P B078385 5-Phosphoarabinonic acid CAS No. 14405-05-1

5-Phosphoarabinonic acid

Cat. No. B078385
CAS RN: 14405-05-1
M. Wt: 246.11 g/mol
InChI Key: HNECGPFIYSOYHF-JJYYJPOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phosphoarabinonic acid (PAA) is a type of sugar acid that is found in plant cell walls. It is a key intermediate in the biosynthesis of arabinose-containing polysaccharides, which are important components of plant cell walls. PAA has been the focus of scientific research due to its potential applications in various fields, including biofuels, pharmaceuticals, and food science.

Mechanism of Action

5-Phosphoarabinonic acid exerts its biological effects through various mechanisms, including the regulation of gene expression, the modulation of cellular signaling pathways, and the inhibition of enzyme activity. 5-Phosphoarabinonic acid has been shown to interact with various proteins and enzymes, including glycosyltransferases, kinases, and phosphatases.
Biochemical and Physiological Effects:
5-Phosphoarabinonic acid has been shown to have various biochemical and physiological effects. In plants, 5-Phosphoarabinonic acid is involved in the biosynthesis of arabinose-containing polysaccharides, which are important components of plant cell walls. In animals, 5-Phosphoarabinonic acid has been shown to have anti-inflammatory and anti-cancer properties. 5-Phosphoarabinonic acid has also been shown to modulate the immune system and regulate glucose metabolism.

Advantages and Limitations for Lab Experiments

5-Phosphoarabinonic acid has several advantages for use in lab experiments, including its availability, stability, and low toxicity. However, 5-Phosphoarabinonic acid can be difficult to synthesize and purify, and its effects can be variable depending on the experimental conditions.

Future Directions

There are several future directions for research on 5-Phosphoarabinonic acid. One area of interest is the development of new synthesis methods for 5-Phosphoarabinonic acid that are more efficient and cost-effective. Another area of interest is the elucidation of the molecular mechanisms underlying the biological effects of 5-Phosphoarabinonic acid. Additionally, there is interest in exploring the potential applications of 5-Phosphoarabinonic acid in other fields, such as materials science and biotechnology.
In conclusion, 5-Phosphoarabinonic acid is a sugar acid that has potential applications in various fields, including biofuels, pharmaceuticals, and food science. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and explored. Further research on 5-Phosphoarabinonic acid is needed to fully understand its potential and to develop new applications for this important molecule.

Synthesis Methods

5-Phosphoarabinonic acid can be synthesized through various methods, including chemical and enzymatic processes. Chemical synthesis involves the reaction of arabinose with phosphoric acid, while enzymatic synthesis involves the use of arabinose-5-phosphate isomerase (API) to convert arabinose-5-phosphate to 5-Phosphoarabinonic acid.

Scientific Research Applications

5-Phosphoarabinonic acid has been extensively studied for its potential applications in various fields. In biofuels, 5-Phosphoarabinonic acid can be used as a feedstock for the production of bioethanol and other biofuels. In pharmaceuticals, 5-Phosphoarabinonic acid has been shown to have anti-inflammatory and anti-cancer properties. In food science, 5-Phosphoarabinonic acid can be used as a food additive to improve the texture and stability of food products.

properties

CAS RN

14405-05-1

Product Name

5-Phosphoarabinonic acid

Molecular Formula

C5H11O9P

Molecular Weight

246.11 g/mol

IUPAC Name

(2S,3R,4R)-2,3,4-trihydroxy-5-phosphonooxypentanoic acid

InChI

InChI=1S/C5H11O9P/c6-2(1-14-15(11,12)13)3(7)4(8)5(9)10/h2-4,6-8H,1H2,(H,9,10)(H2,11,12,13)/t2-,3-,4+/m1/s1

InChI Key

HNECGPFIYSOYHF-JJYYJPOSSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)O)O)O)O)OP(=O)(O)O

SMILES

C(C(C(C(C(=O)O)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C(C(C(C(=O)O)O)O)O)OP(=O)(O)O

synonyms

5-phosphoarabinonate
arabinonate-5-phosphate

Origin of Product

United States

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